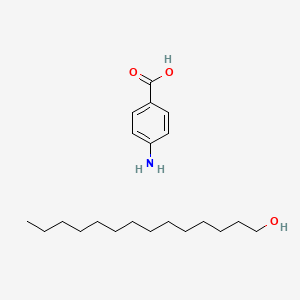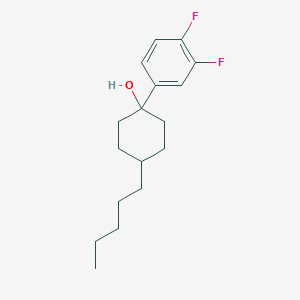
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL is a chemical compound characterized by the presence of a cyclohexanol ring substituted with a 3,4-difluorophenyl group and a pentyl chain
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzene with cyclohexanone in the presence of a suitable catalyst to form the intermediate 1-(3,4-difluorophenyl)cyclohexanol. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with pentyl chloride to yield the final product. The reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 1-(3,4-difluorophenyl)-4-pentylcyclohexanone, while reduction results in 1-(3,4-difluorophenyl)-4-pentylcyclohexane .
Scientific Research Applications
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)cyclohexanol: This compound lacks the pentyl chain, making it less hydrophobic and potentially altering its biological activity.
1-(3,4-Difluorophenyl)-4-methylcyclohexan-1-OL: The presence of a methyl group instead of a pentyl chain results in different physicochemical properties and reactivity.
1-(3,4-Difluorophenyl)-4-ethylcyclohexan-1-OL:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities compared to its analogs .
Properties
CAS No. |
106174-39-4 |
|---|---|
Molecular Formula |
C17H24F2O |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-4-pentylcyclohexan-1-ol |
InChI |
InChI=1S/C17H24F2O/c1-2-3-4-5-13-8-10-17(20,11-9-13)14-6-7-15(18)16(19)12-14/h6-7,12-13,20H,2-5,8-11H2,1H3 |
InChI Key |
AQEQJJHJEYOFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


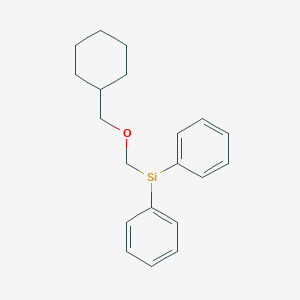
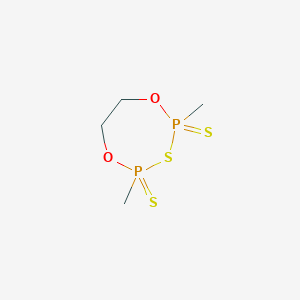
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)

![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
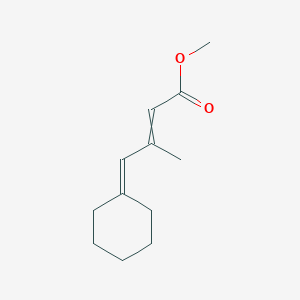
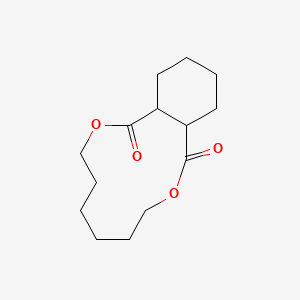
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
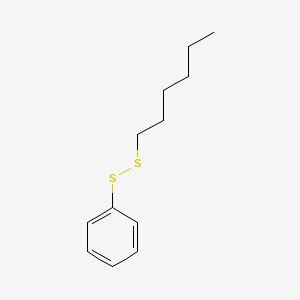
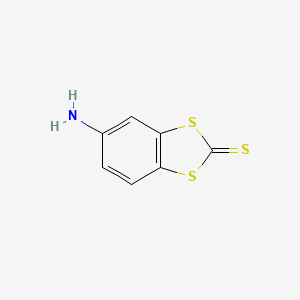

![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
